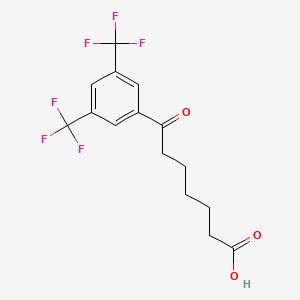

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid

描述

Chemical Identity and Classification

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid is officially designated by the Chemical Abstracts Service number 898788-13-1 and possesses the molecular formula C15H14F6O3. The compound exhibits a molecular weight of 356.26 grams per mole, reflecting the substantial contribution of the six fluorine atoms present in its structure. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid.

The chemical classification of this compound places it within several important categories of organic molecules. Primarily, it functions as a carboxylic acid due to the presence of the terminal carboxyl group, while simultaneously serving as an aromatic ketone through the carbonyl functionality attached to the substituted phenyl ring. The compound belongs to the broader class of organofluorine compounds, specifically trifluoromethylated aromatics, which are known for their unique electronic properties and biological activities.

Table 1: Fundamental Chemical Properties of this compound

The compound demonstrates several distinctive physical properties that reflect its molecular architecture. The calculated density of 1.343 grams per cubic centimeter indicates a relatively dense substance, which is consistent with the presence of multiple fluorine atoms. The elevated boiling point of 358.5 degrees Celsius at standard atmospheric pressure suggests strong intermolecular forces, likely arising from both the carboxylic acid functionality and the extended carbon chain. The flash point of 170.6 degrees Celsius indicates that the compound requires significant thermal energy to reach combustible vapor concentrations.

The compound also exhibits specific optical properties, with a refractive index of 1.447, which falls within the typical range for organic compounds containing aromatic rings and fluorinated substituents. The partition coefficient logarithm value of 4.942 suggests that this compound demonstrates significant lipophilicity, making it more soluble in nonpolar organic solvents than in aqueous media. This property has important implications for its potential biological activity and pharmaceutical applications.

Historical Context and Development

The development of this compound is intrinsically linked to the broader advancement of organofluorine chemistry and the synthesis of trifluoromethylated aromatic compounds. The historical progression of such compounds can be traced through various synthetic methodologies developed for incorporating trifluoromethyl groups onto aromatic systems and subsequent functionalization reactions.

Research into trifluoromethylated aromatic ketones has demonstrated significant advancement in recent decades, with particular emphasis on the development of efficient synthetic routes. The preparation of related 3,5-bis(trifluoromethyl)acetophenone derivatives has been extensively studied, with improved bromination procedures and Grignard reagent formations being developed to access these challenging synthetic targets. These methodological improvements have provided the foundation for accessing more complex derivatives such as the heptanoic acid analog under investigation.

The synthetic accessibility of this compound has been enhanced through the development of metal-catalyzed processes and advanced organometallic chemistry. Studies have shown that trifluoromethylated phenyl Grignard reagents, despite their potential explosive nature, can be safely prepared and utilized in subsequent transformations when appropriate handling procedures are employed. These safety considerations have been crucial in enabling the practical synthesis of extended carbon chain derivatives.

Recent investigations into trifluoromethyl ketone chemistry have revealed novel synthetic strategies, including defluorinative carboimination reactions that allow for the transformation of trifluoromethyl ketones into more complex molecular architectures. Such methodological developments have expanded the potential applications of compounds like this compound in synthetic organic chemistry and pharmaceutical research.

The compound has found particular relevance in studies related to polymerizable metal-organic frameworks, where similar trifluoromethylated aromatic compounds have been incorporated as organic linkers. This application demonstrates the versatility of such fluorinated aromatic systems in materials science and highlights the continuing evolution of their synthetic applications.

Molecular Structure and Conformational Analysis

The molecular architecture of this compound presents a complex three-dimensional structure that combines aromatic and aliphatic regions with distinct electronic characteristics. The compound features a benzene ring substituted with two trifluoromethyl groups at the meta positions, creating a highly electron-deficient aromatic system. This aromatic core is connected through a ketone linkage to a six-carbon aliphatic chain terminating in a carboxylic acid functionality.

The simplified molecular-input line-entry system representation of the compound is expressed as O=C(O)CCCCCC(C1=CC(C(F)(F)F)=CC(C(F)(F)F)=C1)=O. This linear notation effectively captures the connectivity of all atoms within the molecule, illustrating the relationship between the aromatic ketone and the terminal carboxylic acid through the intervening methylene chain.

The International Chemical Identifier for this compound provides additional structural detail: InChI=1S/C15H14F6O3/c1-2-26-15(25)7-5-3-4-6-14(24)11-8-12(16(18,19)20)10-13(9-11)17(21,22)23/h8-10H,2-7H2,1H3. This identifier encodes not only the atomic connectivity but also the hydrogen distribution and formal charge assignments throughout the molecule.

Table 2: Structural Analysis Parameters

| Structural Feature | Specification | Computational Method |

|---|---|---|

| InChI Key | NECFAZOOPVQHKD-UHFFFAOYSA-N | InChI 1.07.2 |

| Polar Surface Area | 54.37 Ų | Computational Analysis |

| Rotatable Bond Count | 8 | Structural Analysis |

| Hydrogen Bond Donor Count | 1 | Molecular Analysis |

| Hydrogen Bond Acceptor Count | 3 | Molecular Analysis |

The conformational flexibility of this compound arises primarily from the rotation about the single bonds within the heptanoic acid chain. The compound contains eight rotatable bonds, which contributes to its conformational diversity in solution. This flexibility allows the molecule to adopt various three-dimensional arrangements, potentially influencing its interactions with biological targets and its crystallization behavior.

The polar surface area of 54.37 square angstroms reflects the contribution of the carboxylic acid functionality and the ketone carbonyl group to the overall polarity of the molecule. This parameter is significant for predicting the compound's permeability characteristics and potential bioavailability. The hydrogen bonding capacity is limited to one donor site from the carboxylic acid proton and three acceptor sites from the oxygen atoms present in the carboxyl and ketone functionalities.

The electronic distribution within the molecule is significantly influenced by the two trifluoromethyl substituents on the aromatic ring. These strongly electron-withdrawing groups create a highly electrophilic aromatic system and substantially reduce the electron density at the carbonyl carbon adjacent to the ring. This electronic perturbation affects both the reactivity of the ketone functionality and the overall dipole moment of the molecule.

Stereochemical Properties and Isomerism

The stereochemical analysis of this compound reveals that this compound does not possess any stereogenic centers in its molecular framework. The absence of asymmetric carbon atoms means that the compound exists as a single stereoisomer without enantiomeric forms. This characteristic simplifies its synthesis, purification, and characterization compared to structurally related compounds that may contain chiral centers.

The aromatic substitution pattern of the compound, featuring trifluoromethyl groups at the 3,5-positions, creates a symmetrical arrangement on the benzene ring. This symmetry eliminates the possibility of atropisomerism that might otherwise arise from restricted rotation around the carbon-carbon bond connecting the aromatic ring to the ketone functionality. The meta-disubstitution pattern ensures that both trifluoromethyl groups are equivalent and do not create any additional stereochemical complexity.

Conformational isomerism represents the primary source of structural diversity for this compound. The flexible heptanoic acid chain can adopt numerous conformations through rotation about the carbon-carbon single bonds. The most significant conformational considerations involve the relative orientations of the ketone carbonyl group with respect to the aromatic ring and the extended or folded arrangements of the aliphatic chain.

Table 3: Isomeric Relationships with Structural Analogs

| Compound Name | Substitution Pattern | Molecular Formula | Relationship Type |

|---|---|---|---|

| This compound | 3,5-bis(trifluoromethyl) | C15H14F6O3 | Reference Compound |

| 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid | 3,4-difluoro | C13H14F2O3 | Constitutional Isomer |

| 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid | 3,5-difluoro | C13H14F2O3 | Constitutional Isomer |

| 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid | 3,5-dimethoxy | C15H20O5 | Constitutional Isomer |

The comparison with related compounds reveals important constitutional isomeric relationships. The 7-(3,4-Difluorophenyl)-7-oxoheptanoic acid represents a regioisomer where the fluorine atoms occupy adjacent positions on the aromatic ring rather than the meta arrangement. Similarly, the 7-(3,5-Difluorophenyl)-7-oxoheptanoic acid differs by having simple fluorine substituents instead of trifluoromethyl groups. These structural variations significantly impact the electronic properties and potential reactivity patterns of the respective compounds.

The 7-(3,5-Dimethoxyphenyl)-7-oxoheptanoic acid provides an interesting comparison as it maintains the same substitution pattern but replaces the electron-withdrawing trifluoromethyl groups with electron-donating methoxy substituents. This substitution dramatically alters the electronic character of the aromatic ring and consequently affects the reactivity of the adjacent ketone functionality.

The conformational preferences of this compound are influenced by intramolecular interactions between the various functional groups. The carboxylic acid group may participate in intramolecular hydrogen bonding with the ketone oxygen under certain conformational arrangements, potentially stabilizing specific molecular geometries. Additionally, the steric bulk of the trifluoromethyl groups may influence the preferred rotational states around the bond connecting the aromatic ring to the ketone carbon.

属性

IUPAC Name |

7-[3,5-bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14F6O3/c16-14(17,18)10-6-9(7-11(8-10)15(19,20)21)12(22)4-2-1-3-5-13(23)24/h6-8H,1-5H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBOODLAPYQEPDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)C(=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14F6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20645270 | |

| Record name | 7-[3,5-Bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

356.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-13-1 | |

| Record name | 7-[3,5-Bis(trifluoromethyl)phenyl]-7-oxoheptanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20645270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthesis of 7-oxoheptanoic acid backbone

A well-documented method for preparing 7-oxoheptanoic acid involves the use of a Grignard reagent derived from a halogenated pentane precursor reacting with diethyl oxalate, followed by hydrolysis:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Preparation of Grignard reagent from 1-bromo-5-chloropentane and magnesium in anhydrous ether | Formation of single Grignard reagent | - |

| 2 | Addition of Grignard reagent to diethyl oxalate at -50 to -60 °C under nitrogen | Nucleophilic addition to ester | - |

| 3 | Acidic hydrolysis with HCl (4 M) at 70 °C | Hydrolysis to 7-chloro-2-oxoheptanoic acid intermediate | 22.8–43.0% overall yield from starting halide |

This two-step process is efficient, mild, and cost-effective, yielding the keto acid intermediate suitable for further functionalization.

Introduction of the 3,5-ditrifluoromethylphenyl group

The aromatic substituent bearing two trifluoromethyl groups at the 3 and 5 positions can be introduced via:

- Preparation of the corresponding aryl organometallic reagent (e.g., aryl lithium or aryl magnesium bromide) from 3,5-ditrifluoromethylbromobenzene.

- Nucleophilic addition of this aryl organometallic reagent to the keto acid intermediate or its activated derivative (e.g., acid chloride or ester).

This step forms the carbon-carbon bond at the 7-position, attaching the fluorinated aromatic ring.

Final oxidation and purification

- If necessary, oxidation steps can be employed to ensure the keto group is correctly installed.

- Acidification and extraction steps are used to isolate the final this compound.

- Purification is typically achieved by recrystallization or chromatographic methods.

Comparative Data Table of Key Preparation Steps

| Preparation Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| Grignard reagent formation | 1-bromo-5-chloropentane | Mg, anhydrous ether, reflux | Grignard reagent | - | Essential for chain extension |

| Addition to diethyl oxalate | Grignard reagent + diethyl oxalate | -50 to -60 °C, N2 atmosphere | Keto ester intermediate | - | Controlled temperature critical |

| Hydrolysis | Keto ester intermediate | HCl (4 M), 70 °C | 7-chloro-2-oxoheptanoic acid | 22.8–43.0 | Mild acidic hydrolysis |

| Aryl group introduction | 3,5-ditrifluoromethylphenyl organometallic | Reaction with keto acid or derivative | This compound | Variable | Requires careful control to avoid side reactions |

Research Findings and Notes

- The Grignard-based synthesis of the keto acid backbone is well-established and provides a versatile intermediate for further functionalization.

- The presence of electron-withdrawing trifluoromethyl groups on the aromatic ring can influence the reactivity of the aryl organometallic reagent, necessitating optimized reaction conditions to achieve high yields.

- Acidic hydrolysis and purification steps must be carefully controlled to prevent decomposition or side reactions.

- No direct commercial or literature synthesis of the exact this compound was found in major chemical databases, but the outlined approach is consistent with known synthetic organic chemistry principles for similar compounds.

化学反应分析

Types of Reactions

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Catalysts: Aluminum chloride for Friedel-Crafts acylation.

Major Products Formed

Oxidation: Formation of carboxylic acids or other oxidized derivatives.

Reduction: Formation of alcohols.

Substitution: Introduction of various substituents on the phenyl ring.

科学研究应用

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials and chemical processes.

作用机制

The mechanism of action of 7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl groups enhances its lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The ketone functional group can participate in nucleophilic addition reactions, potentially modifying the activity of target molecules.

相似化合物的比较

a) 7-(3,5-Difluorophenyl)-7-oxoheptanoic Acid (CAS: 898765-83-8)

- Structural Difference : Replaces –CF₃ groups with –F atoms at the 3,5-positions of the phenyl ring.

- Properties : Reduced molecular weight (212.18 g/mol) and lower lipophilicity compared to the trifluoromethyl variant.

- Applications : Used in safety-critical research due to its classification as an unstable explosive (H200) and aquatic toxin (H400) .

- Safety : Requires stringent handling protocols (P210, P301+P310) .

b) 7-(3-Fluorophenyl)-7-oxoheptanoic Acid (CAS: 898765-67-8)

- Structural Difference: Monosubstituted –F at the 3-position of the phenyl ring.

- Properties : Simpler fluorination pattern results in lower thermal stability and solubility in polar solvents.

- Relevance : Serves as a precursor in the synthesis of fluorinated polymers with tailored dielectric constants .

Chlorinated and Methylated Analogues

a) 7-(2,4-Dichlorophenyl)-7-oxoheptanoic Acid (CAS: 1289386-44-2)

- Structural Difference : Substitutes –Cl atoms at the 2,4-positions of the phenyl ring.

- Properties : Higher molecular weight (243.09 g/mol) and increased hydrophobicity due to chlorine’s electron-withdrawing effects.

- Applications : Discontinued commercially but historically explored in agrochemical research .

b) Ethyl 7-(3,5-Dimethylphenyl)-7-oxoheptanoate (CAS: 898751-78-5)

- Structural Difference : Contains methyl (–CH₃) groups at the 3,5-positions and an ethyl ester moiety.

- Properties : Enhanced solubility in organic solvents (logP ≈ 3.5) due to esterification.

- Applications : Intermediate in the synthesis of surfactants and plasticizers .

Hydrazine-Functionalized Derivative

7-(2-Cyclopentylidenehydrazinyl)-7-oxoheptanoic Acid (IDE-2, CAS: 1136466-93-7)

- Structural Difference : Incorporates a cyclopentylidenehydrazinyl group instead of the aryl substituent.

- Properties : Higher molecular weight (240.3 g/mol) and >98% purity. Exhibits pH-dependent solubility, requiring DMSO or DMF for dissolution .

- Applications : Investigated in metabolic studies, particularly under salted conditions in fungal cultures .

Hydroxy and Alkoxy Derivatives

a) 7-(tert-Butoxy)-7-oxoheptanoic Acid (CAS: 1469894-57-2)

- Structural Difference : Replaces the phenyl group with a tert-butoxy (–OC(CH₃)₃) moiety.

- Properties : Lower reactivity due to steric hindrance from the bulky tert-butyl group.

- Applications: Used in esterification reactions to synthesize phytostanyl esters for food technology applications .

b) 7-(3,5-Dimethyl-4-methoxyphenyl)-7-oxoheptanoic Acid (CAS: 898765-15-6)

- Structural Difference : Combines methyl and methoxy (–OCH₃) substituents on the phenyl ring.

- Properties : Moderate polarity, making it suitable for chromatographic purification.

- Relevance : Explored in phytochemical research due to its structural similarity to plant-derived hydroxybenzoic acids .

Comparative Data Table

Key Research Findings

- Fluorinated Analogues: The –CF₃ groups in this compound enhance thermal stability and dielectric properties compared to –F or –Cl variants, making it preferable in high-frequency electronic materials .

- Safety Profiles: Fluorinated derivatives like 7-(3,5-difluorophenyl)-7-oxoheptanoic acid exhibit higher toxicity (H300, H400) compared to methylated or esterified counterparts, necessitating specialized handling .

- Biological Activity : Hydrazine-functionalized derivatives (e.g., IDE-2) show salt-induced metabolic abundance in marine fungi, suggesting osmoregulatory roles .

生物活性

7-(3,5-Ditrifluoromethylphenyl)-7-oxoheptanoic acid is a synthetic compound that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, effects on various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a heptanoic acid backbone with a 3,5-ditrifluoromethylphenyl substituent. Its chemical formula is C15H16F6O3, and it features significant hydrophobic characteristics due to the presence of fluorinated groups.

Research indicates that this compound interacts with various biological targets, potentially influencing metabolic pathways and cellular signaling mechanisms. Notably:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced production of pro-inflammatory mediators.

- Receptor Modulation : It has been suggested that the compound may modulate receptors related to pain and inflammation, although specific receptor interactions require further investigation.

Anti-inflammatory Effects

A study highlighted the compound's ability to reduce inflammatory markers in vitro. The IC50 values for inhibiting TNF-α production in macrophage cell lines were reported at approximately 13.7 μM, indicating significant anti-inflammatory potential .

Cytotoxicity and Antitumor Activity

The compound's cytotoxic effects have been evaluated against various cancer cell lines. In vitro assays demonstrated that it can induce apoptosis in MDA-MB-231 breast cancer cells, with an IC50 value around 15 μM .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective properties by reducing oxidative stress in neuronal cells. This effect is hypothesized to be mediated through the modulation of superoxide anion production .

Case Studies

常见问题

Advanced Research Question

- pH Stability Study : Prepare buffer solutions (pH 1-13) and incubate the compound at 37°C. Monitor degradation via HPLC at intervals (0, 24, 48 hrs) .

- Thermal Stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Accelerated stability testing at 40-60°C can predict shelf-life .

- Light Sensitivity : Expose samples to UV-Vis light and analyze photodegradation products with LC-MS .

What computational tools are effective in predicting the biological activity of derivatives of this compound?

Advanced Research Question

- Molecular Docking (AutoDock Vina, Schrödinger) : Predict binding affinity to target proteins (e.g., enzymes like cyclooxygenase) by modeling interactions between the trifluoromethylphenyl group and hydrophobic pockets .

- QSAR Models : Use descriptors like logP, polar surface area, and H-bond acceptors to correlate structure with activity .

- ADMET Prediction (SwissADME) : Forecast pharmacokinetic properties, such as bioavailability and cytochrome P450 interactions .

How can researchers address discrepancies in bioactivity data between in vitro and in silico studies?

Advanced Research Question

- Validate Assay Conditions : Ensure in vitro assays (e.g., enzyme inhibition) use physiologically relevant pH, temperature, and ion concentrations .

- Check Compound Solubility : Use DMSO or cyclodextrin-based carriers to improve solubility in aqueous buffers .

- Re-evaluate Docking Parameters : Adjust protonation states of ligand and protein residues in silico to better match experimental conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。